2-Ethyl-3-hydroxy-6-methylpyridine
Overview
Description
Emoxipin, also known as 2-ethyl-6-methyl-3-hydroxypyridine, is a chemical compound with notable antioxidant and membrane-protective properties. It was first synthesized by L.D. Smirnov and K.M. Dumayev and has been primarily studied and used in Russia . Emoxipin is known for its potential therapeutic effects, including anxiolytic, anti-stress, anti-alcohol, anticonvulsant, nootropic, neuroprotective, and anti-inflammatory actions .
Scientific Research Applications
Emoxipin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying antioxidant mechanisms and membrane-protective effects . In biology, emoxipin is investigated for its potential neuroprotective and cardioprotective effects . In medicine, it is used in the treatment of conditions such as cerebral ischemia, myocardial infarction, and neurodegenerative diseases . Additionally, emoxipin is used in the industry for its antioxidant properties, which can help in preserving the stability of various products .
Mechanism of Action
Target of Action
The primary targets of 2-Ethyl-3-hydroxy-6-methylpyridine are the cardiovascular system and the retinal tissues . It has been shown to have a protective effect on the cardiovascular system in a mouse myocardial ischemia model . It also has a retinoprotective effect in a rat model of retinal ischemia–reperfusion .
Mode of Action
The compound interacts with its targets by releasing nitric oxide (NO) and preventing oxidative stress (OS). It suppresses the lipid peroxidation process, exhibits antiradical activity, and inhibits the mitochondrial membrane-bound monoamine oxidase A (MAO-A) . It also increases the production of nitric oxide in cells, similar to nicorandil .
Biochemical Pathways
The compound affects the pathways related to oxidative stress and nitric oxide bioavailability. Oxidative stress plays a key role in the development of cardiovascular diseases through reactive oxygen species (ROS)-induced reduction of nitric oxide bioavailability, ROS-induced inflammation, and ROS-induced mitochondrial dysfunction . The compound, like mexidol, protects iron-sulfur clusters of the mitochondrial respiratory chain in heart, brain, and liver tissues of animals against oxidative damage .
Pharmacokinetics
It’s known that the compound has a protective effect when administered at a dose of 10 mg/kg and 3.8 mg/kg in different studies, indicating its bioavailability.
Result of Action
The administration of this compound reduces the number of ischemic fibers and protects cardiomyocytes against ischemia injury . It also prevents the development of ischemic injuries in the fundus and leads to an increase in the retinal microcirculation level .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. It’s worth noting that the compound has shown effectiveness in animal models under induced conditions of oxidative stress and nitric oxide deficiency .
Safety and Hazards
2-Ethyl-3-hydroxy-6-methylpyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Biochemical Analysis
Biochemical Properties
2-Ethyl-3-hydroxy-6-methylpyridine has been shown to interact with various enzymes and proteins. It has been found to have a protective effect on the cardiovascular system in a mouse myocardial ischemia model . This compound has been shown to suppress the lipid peroxidation process, exhibit antiradical activity, and inhibit the mitochondrial membrane-bound monoamine oxidase A (MAO-A) .
Cellular Effects
The effects of this compound on cells have been studied in various contexts. It has been found to have a protective effect against ischemia injury in cardiomyocytes . It also has a retinoprotective effect, preventing the development of ischemic injuries in the fundus and leading to an increase in the retinal microcirculation level .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to release nitric oxide (NO) and prevent oxidative stress . It has been shown to interact with biomolecules, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied. It has been found to have a protective effect against myocardial ischemia in mice, reducing the number of ischemic fibers and protecting cardiomyocytes against ischemia injury .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with different dosages. At a dose of 3.8 mg/kg, it has been found to have a retinoprotective effect, preventing the development of ischemic injuries in the fundus and leading to an increase in the retinal microcirculation level .
Preparation Methods
Emoxipin can be synthesized through various synthetic routes. One common method involves the reaction of 2-methyl-3-hydroxypyridine with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods for emoxipin involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Emoxipin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Major products formed from these reactions include various derivatives of emoxipin, which can exhibit different pharmacological properties .
Comparison with Similar Compounds
Emoxipin is often compared with other similar compounds, such as pyridoxine (vitamin B6), reamberin, and mexidol . While all these compounds share some structural similarities, emoxipin is unique in its broad spectrum of pharmacological effects and its specific antioxidant and membrane-protective properties . Pyridoxine is primarily known for its role in metabolism, while reamberin and mexidol are also used for their antioxidant and neuroprotective effects . emoxipin’s unique combination of properties makes it particularly effective in treating a wide range of conditions .
Properties
IUPAC Name |
2-ethyl-6-methylpyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-3-7-8(10)5-4-6(2)9-7/h4-5,10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGDYIGSCHWQCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=N1)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13258-59-8 (mono-hydrochloride) | |
Record name | Emoxipine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002364752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40178313 | |
Record name | Emoxipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40178313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2364-75-2 | |
Record name | Emoxipin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2364-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Emoxipine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002364752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Emoxipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40178313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-6-methylpyridin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EMOXYPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V247P5H4E1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What evidence suggests that 2-Ethyl-3-hydroxy-6-methylpyridine could protect against retinal ischemia-reperfusion injury?
A1: Studies employing a rat model of retinal ischemia-reperfusion injury, induced by elevated intraocular pressure, have shown promising results. Administration of this compound led to significant improvements in retinal microcirculation, as measured by laser Doppler flowmetry [, ]. Furthermore, electroretinography revealed enhanced retinal function, evidenced by an increase in the b-wave amplitude and b/a coefficient [, ]. These findings suggest a potential protective effect against retinal damage caused by ischemia-reperfusion.
Q2: What are the proposed mechanisms behind the retinoprotective effects of this compound?
A2: Research suggests that this compound's retinoprotective action might involve the modulation of apoptosis-related pathways. Treatment with this compound in a rat model of retinal ischemia-reperfusion injury led to a significant downregulation of caspase-3, NF-κB p65, and p53 gene expression in the retina []. This downregulation suggests an anti-apoptotic effect, potentially contributing to the observed protection against retinal damage.
Q3: How does the efficacy of this compound compare to other compounds in preclinical models of retinal ischemia-reperfusion?
A3: Studies comparing this compound to emoxipine and taurine in a rat model of retinal ischemia-reperfusion injury showed that it might offer superior protection []. While all three compounds demonstrated some level of retinoprotection, this compound exhibited more pronounced improvements in retinal microcirculation, functional recovery (as assessed by electroretinography), and suppression of pro-apoptotic gene expression compared to the other two agents.
Q4: Is there evidence suggesting this compound might be beneficial for conditions beyond retinal ischemia?
A4: Yes, research indicates potential benefits for endothelial function. In a study using an L-NAME-induced model of endothelial dysfunction, this compound demonstrated a significant endothelioprotective effect, evidenced by a reduction in the coefficient of endothelial dysfunction []. This effect was even more pronounced than that observed with picamilon, another compound known for its potential benefits in similar conditions.
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